4'-O-Methylirenolone

描述

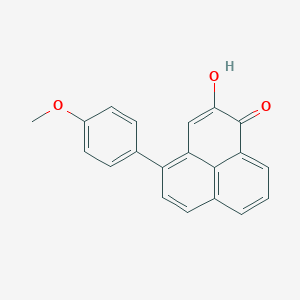

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O3/c1-23-14-8-5-12(6-9-14)15-10-7-13-3-2-4-16-19(13)17(15)11-18(21)20(16)22/h2-11,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZKBQMWQRUUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3C=C(C(=O)C4=CC=CC(=C43)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348561 | |

| Record name | 1H-phenalen-1-one, 2-hydroxy-4-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

159853-36-8 | |

| Record name | 2-Hydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159853-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-phenalen-1-one, 2-hydroxy-4-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222 - 223 °C | |

| Record name | 2-Hydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling 4'-O-Methylirenolone: A Technical Guide on a Putative Phytoalexin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of 4'-O-Methylirenolone, a methylated derivative of the known phytoalexin, irenolone (B158011). While the parent compound, irenolone, has been isolated and characterized from natural sources, public domain scientific literature on the natural discovery and isolation of this compound is not currently available. This document provides a comprehensive overview of the discovery and isolation of irenolone as a foundational context. It further presents the available chemical data for this compound and posits a hypothetical biosynthetic pathway. Detailed experimental protocols for the isolation of irenolone are provided as a practical guide for researchers working with related phenalenone-type phytoalexins. The guide aims to be a valuable resource for professionals in natural product chemistry, phytopathology, and drug discovery.

Introduction to Irenolone and its Methylated Derivative

Irenolone is a phenalenone-type phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. The discovery of these compounds has opened avenues for research into new antifungal agents and plant defense mechanisms. This compound is the 4'-O-methylated derivative of irenolone. While its existence is confirmed in chemical databases, its natural occurrence and biological role are yet to be detailed in scientific literature.

The Parent Compound: Irenolone

Irenolone was first identified as a phytoalexin from bananas and plantains, specifically from the genus Musa.[1][2][3][4] Its production is induced in these plants upon infection by pathogenic fungi, most notably Mycosphaerella fijiensis, the causative agent of Black Sigatoka disease.[4][5][6] The structure of irenolone has been elucidated as 2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one.

This compound: An Enigmatic Derivative

This compound, with the chemical formula C20H14O3, is structurally characterized by the methylation of the hydroxyl group at the 4'-position of the phenyl ring of irenolone.[7] While commercially available for research purposes, peer-reviewed scientific publications detailing its isolation from a natural source, its biological activities, or its specific role in plant defense are not available at the time of this writing. The study of O-methyltransferases in Musa species suggests that methylated phenalenones are part of the plant's chemical defense arsenal, making the natural occurrence of this compound plausible.[8]

Physicochemical and Structural Data

A summary of the available quantitative data for both irenolone and this compound is presented below for comparative analysis.

| Property | Irenolone | This compound |

| Molecular Formula | C19H12O3 | C20H14O3 |

| Molecular Weight | 288.3 g/mol | 302.3 g/mol |

| IUPAC Name | 2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one | 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one |

| CAS Number | 149184-19-0 | Not available |

| PubChem CID | 2754650 | 638391 |

Hypothetical Biosynthetic Pathway and Relationship

The biosynthesis of phenalenone phytoalexins in Musa is known to involve O-methyltransferases.[8] It is hypothesized that irenolone is a precursor to this compound through an enzymatic methylation step.

Caption: Hypothetical enzymatic methylation of irenolone to this compound.

Experimental Protocols: Isolation of Irenolone from Musa species

As no specific protocol for the isolation of this compound from natural sources is available, a detailed methodology for the isolation of its parent compound, irenolone, is provided below. This protocol is based on established methods for the extraction of phenalenone phytoalexins from Musa tissue.

General Workflow for Phytoalexin Isolation

Caption: General experimental workflow for the isolation of phytoalexins like irenolone.

Detailed Protocol

Materials:

-

Infected plant material (e.g., rhizomes of Musa acuminata)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Silica (B1680970) gel for column chromatography

-

HPLC-grade solvents (e.g., acetonitrile (B52724), water)

-

Standard laboratory glassware and equipment (blender, rotary evaporator, chromatography columns, HPLC system)

Procedure:

-

Extraction:

-

Freshly harvested, infected plant tissue is washed, cut into small pieces, and homogenized in a blender with an 80:20 mixture of methanol and water.

-

The homogenate is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to remove the methanol.

-

-

Partitioning:

-

The resulting aqueous extract is partitioned successively with hexane and then ethyl acetate.

-

The ethyl acetate fraction, which contains the phenalenones, is collected and dried over anhydrous sodium sulfate.

-

The solvent is then removed under reduced pressure to yield a crude extract.

-

-

Column Chromatography:

-

The crude extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions containing the compounds of interest are pooled, concentrated, and further purified by semi-preparative HPLC.

-

A C18 column is typically used with a gradient of acetonitrile and water as the mobile phase.

-

The peak corresponding to irenolone is collected.

-

-

Structure Elucidation:

-

The purity and structure of the isolated compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

Biological Activity and Future Perspectives

The parent compound, irenolone, exhibits antifungal properties, which is consistent with its role as a phytoalexin. The biological activity of this compound remains to be investigated. Methylation can significantly alter the biological activity of natural products, potentially affecting their potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Targeted isolation studies in Musa species to confirm the natural occurrence of this compound.

-

Total synthesis of this compound to obtain sufficient quantities for biological screening.

-

In-depth evaluation of its antifungal, antibacterial, and other potential pharmacological activities.

-

Elucidation of the specific O-methyltransferase responsible for its biosynthesis.

Conclusion

While this compound is a structurally defined compound, its presence in nature and its biological functions are yet to be established in the scientific literature. The study of its parent compound, irenolone, provides a strong foundation and a methodological framework for future investigations into this potentially significant natural product. The detailed protocols and compiled data in this guide are intended to facilitate further research into the discovery, isolation, and characterization of this compound and other related phytoalexins.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Phenylphenalenones protect banana plants from infection by Mycosphaerella fijiensis and are deactivated by metabolic conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inis.iaea.org [inis.iaea.org]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C20H14O3) [pubchemlite.lcsb.uni.lu]

- 8. Characterization of O-methyltransferases in the biosynthesis of phenylphenalenone phytoalexins based on the telomere-to-telomere gapless genome of Musella lasiocarpa - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4'-O-Methylirenolone

Introduction

The quest to identify and characterize novel bioactive compounds is a cornerstone of natural product chemistry and drug discovery. The process of elucidating the chemical structure of a newly isolated compound is a meticulous journey that employs a synergistic array of spectroscopic and analytical techniques. This guide provides a comprehensive overview of the methodologies and data interpretation integral to determining the structure of a hypothetical novel natural product, which we will refer to as 4'-O-Methylirenolone. While specific data for a compound with this name is not available in the current scientific literature, this whitepaper will serve as a detailed procedural roadmap for researchers, scientists, and drug development professionals engaged in the structural characterization of new chemical entities.

The elucidation of a chemical structure is a puzzle where each piece of spectroscopic data provides crucial clues to the molecule's connectivity, functional groups, and stereochemistry. The primary techniques employed in this endeavor are mass spectrometry (MS) for determining the molecular formula, infrared (IR) spectroscopy for identifying functional groups, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy experiments to piece together the carbon-hydrogen framework.

The Elucidation Workflow: A Step-by-Step Approach

The process of determining the structure of a novel compound like this compound follows a logical and systematic workflow. This process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to build the molecular structure piece by piece.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion and, from this, the molecular formula.

Methodology: A purified sample of this compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in high-resolution mode, and the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) is measured. The high accuracy of the mass measurement allows for the determination of a unique elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the presence of key functional groups.

Methodology: A small amount of the dry sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000 to 400 cm⁻¹. The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C=C, C-O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.

Methodology: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in an NMR tube. A series of NMR experiments are performed:

-

¹H NMR: Provides information about the chemical environment, number, and connectivity of protons.

-

¹³C NMR: Shows the number and types of carbon atoms (e.g., sp³, sp², sp).

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining relative stereochemistry.

Data Presentation

Quantitative data from spectroscopic analyses should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical NMR Spectroscopic Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm) (J in Hz) | COSY Correlations | HMBC Correlations |

| 1 | 170.1 | - | - | H-2, H-3 |

| 2 | 45.3 | 2.50 (dd, 8.0, 4.0) | H-3 | C-1, C-3, C-4 |

| 3 | 72.1 | 4.10 (m) | H-2, H-4 | C-1, C-2, C-4, C-5 |

| 4 | 35.8 | 1.80 (m), 1.95 (m) | H-3, H-5 | C-2, C-3, C-5, C-6 |

| 5 | 125.4 | 5.80 (d, 10.0) | H-6 | C-3, C-4, C-6, C-7 |

| 6 | 130.2 | 6.10 (dd, 10.0, 2.0) | H-5 | C-4, C-5, C-7 |

| 7 | 155.6 | - | - | H-5, H-6, H-8 |

| 8 | 110.3 | 6.80 (d, 8.5) | H-9 | C-7, C-9, C-10 |

| 9 | 148.9 | - | - | H-8, H-10, OMe |

| 10 | 115.2 | 6.95 (d, 8.5) | H-8 | C-8, C-9 |

| 4'-OMe | 55.9 | 3.85 (s) | - | C-9 |

Table 2: Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Measured m/z | Difference (ppm) | Proposed Formula |

| [M+H]⁺ | 251.1234 | 251.1230 | -1.6 | C₁₄H₁₉O₄⁺ |

| [M+Na]⁺ | 273.1053 | 273.1049 | -1.5 | C₁₄H₁₈O₄Na⁺ |

Biological Activity and Signaling Pathways

Should preliminary biological screening indicate that this compound possesses, for example, anti-inflammatory activity, further studies would be warranted to elucidate its mechanism of action. A common pathway implicated in inflammation is the NF-κB signaling pathway.

Conclusion

The structural elucidation of a novel compound such as this compound is a systematic process that relies on the careful acquisition and interpretation of data from a suite of modern analytical techniques. By combining the information from mass spectrometry, IR spectroscopy, and a variety of NMR experiments, a complete and unambiguous structure can be proposed. This detailed structural information is paramount for understanding the compound's chemical properties, developing synthetic routes, and investigating its biological activity and potential as a therapeutic agent. The methodologies and data presentation formats outlined in this guide provide a robust framework for the successful characterization of new chemical entities.

Spectroscopic and Synthetic Profile of 4'-O-Methylirenolone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4'-O-Methylirenolone, systematically known as 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one. Due to the limited availability of direct experimental data in the public domain, this document compiles predicted spectroscopic data based on the analysis of structurally related phenalenone derivatives. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this class of compounds are presented to guide researchers in their laboratory work. This guide is intended to serve as a foundational resource for the synthesis, identification, and further investigation of this compound and its analogs in the context of chemical research and drug development.

Chemical Identity

-

Trivial Name: this compound

-

Systematic Name: 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one

-

Molecular Formula: C₂₀H₁₄O₃

-

Molecular Weight: 302.33 g/mol

-

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of published data for structurally similar phenalenone derivatives and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 14.0 - 15.0 | s | 1H | 2-OH |

| ~ 7.8 - 8.5 | m | 5H | Aromatic-H (Phenalenone core) |

| ~ 7.5 - 7.7 | d | 2H | Aromatic-H (H-2', H-6') |

| ~ 6.9 - 7.1 | d | 2H | Aromatic-H (H-3', H-5') |

| ~ 6.8 - 7.0 | d | 1H | Aromatic-H (Phenalenone core) |

| 3.89 | s | 3H | 4'-OCH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 185.0 | C=O (C-1) |

| ~ 165.0 | C-OH (C-2) |

| ~ 160.0 | C-O (C-4') |

| ~ 110.0 - 140.0 | Aromatic C |

| ~ 55.5 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Broad | O-H stretch (intramolecularly hydrogen-bonded) |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 1640 | Strong | C=O stretch (conjugated ketone) |

| ~ 1600, 1580, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~ 1250 | Strong | Aryl-O-CH₃ asymmetric stretch |

| ~ 1030 | Medium | Aryl-O-CH₃ symmetric stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 302 | 100 | [M]⁺ |

| 287 | Moderate | [M - CH₃]⁺ |

| 274 | Moderate | [M - CO]⁺ |

| 135 | Moderate | [C₉H₇O]⁺ (phenalenone fragment) |

| 107 | Moderate | [C₇H₇O]⁺ (methoxyphenyl fragment) |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar phenalenone derivatives.

Synthesis of this compound

A plausible synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This approach offers good control over the regiochemistry of the aryl-aryl bond formation.

Caption: General synthetic workflow for this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-bromo-1H-phenalen-1-one (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask. Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate (B1210297). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse program.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid, purified this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe system.

Sample Preparation:

-

For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

For direct insertion probe analysis, place a small amount of the solid sample into a capillary tube.

Data Acquisition:

-

GC-MS: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample will be vaporized and separated on the GC column before entering the mass spectrometer.

-

Direct Insertion Probe: Insert the probe into the ion source of the mass spectrometer and heat it to volatilize the sample.

-

Acquire the mass spectrum in EI mode, typically at 70 eV.

Signaling Pathways and Experimental Workflows

At present, there is no specific signaling pathway that has been described for this compound in the scientific literature. Research into the biological activity of this compound is still in its early stages. The following diagram illustrates a general workflow for screening a novel compound like this compound for biological activity.

Caption: General workflow for biological activity screening.

Conclusion

This compound is a phenalenone derivative with potential for further investigation in various scientific fields. This guide provides a foundational set of predicted spectroscopic data and generalized experimental protocols to facilitate its synthesis and characterization. The presented information is intended to support researchers in their efforts to explore the chemical and biological properties of this and related compounds. Experimental verification of the predicted data is a critical next step in advancing the understanding of this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 4'-O-Methylirenolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irenolone is a naturally occurring phenylnaphthalene, a class of compounds characterized by a naphthalene (B1677914) ring substituted with a phenyl group. It has been identified in certain plant species, including fruits of the Musa genus, such as bananas. The structure of Irenolone, featuring hydroxyl groups, presents opportunities for chemical modification to explore potential enhancements in its biological activities. One such modification is O-methylation, leading to derivatives like 4'-O-Methylirenolone. This guide details the known properties of Irenolone and the predicted characteristics of its 4'-O-methylated counterpart, providing a foundational resource for researchers interested in this compound family.

Chemical Structures

The chemical structures of Irenolone and the proposed this compound are depicted below. The methylation at the 4'-position on the phenyl ring is the key structural difference.

Figure 1: Chemical structure of Irenolone.

The structure of this compound involves the replacement of the hydrogen atom on the hydroxyl group at the 4' position of the phenyl ring of Irenolone with a methyl (-CH3) group.

Figure 2: Proposed chemical structure of this compound.

Physical and Chemical Properties

Quantitative data for Irenolone is summarized in the table below. The properties of this compound are predicted based on the known effects of O-methylation on similar phenolic compounds.

Table 1: Physical and Chemical Properties of Irenolone

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₂O₃ | PubChem |

| Molecular Weight | 288.30 g/mol | PubChem |

| IUPAC Name | 2-hydroxy-4-(4-hydroxyphenyl)-1H-phenalen-1-one | PubChem |

| Appearance | Not reported | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

| pKa | Not reported | - |

Table 2: Predicted Physical and Chemical Properties of this compound

| Property | Predicted Value | Rationale |

| Molecular Formula | C₂₀H₁₄O₃ | Addition of a CH₂ group from methylation. |

| Molecular Weight | 302.33 g/mol | Increased by the mass of a CH₂ group (14.03 g/mol ). |

| IUPAC Name | 2-hydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one | Reflects the O-methylation at the 4' position. |

| Appearance | Likely a solid at room temperature. | Similar to other phenylnaphthalenes. |

| Melting Point | Expected to be similar to or slightly higher than Irenolone. | Methylation can affect crystal packing. |

| Boiling Point | Higher than Irenolone. | Increased molecular weight and van der Waals forces. |

| Solubility | Decreased solubility in polar solvents (e.g., water), increased solubility in non-polar organic solvents (e.g., diethyl ether, chloroform). | The methyl group reduces the polarity of the 4'-hydroxyl group. |

| pKa | The pKa of the remaining phenolic hydroxyl group is expected to be slightly higher than that of Irenolone's phenolic hydroxyls. | The electron-donating effect of the methoxy (B1213986) group can influence the acidity of the other hydroxyl group. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available. However, standard methodologies for the O-methylation of phenols and the analysis of phenolic compounds can be adapted.

Proposed Synthesis of this compound

A plausible synthetic route to this compound from Irenolone is through O-methylation of the phenolic hydroxyl group. A general protocol is outlined below.

Figure 3: Proposed workflow for the synthesis of this compound.

Analytical Methods

HPLC is a standard technique for the separation, identification, and quantification of phenolic compounds.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: A Diode Array Detector (DAD) or a UV detector can be used to monitor the elution profile at the absorbance maxima of the compounds.

-

Quantification: Quantification can be achieved by creating a calibration curve with a known standard of the purified compound.

NMR spectroscopy is essential for the structural elucidation of the synthesized compound.

-

¹H NMR: Will confirm the presence of the methoxy group (a singlet around 3.8-4.0 ppm) and the aromatic protons.

-

¹³C NMR: Will show a signal for the methoxy carbon (around 55-60 ppm) and shifts in the aromatic carbon signals upon methylation.

-

2D NMR (COSY, HSQC, HMBC): Can be used for the complete assignment of proton and carbon signals.

MS is used to determine the molecular weight and fragmentation pattern of the compound.

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for phenolic compounds.

-

Analysis: High-resolution mass spectrometry (HRMS) will provide the exact mass and confirm the elemental composition. Fragmentation patterns can provide further structural information.

Potential Biological Activity and Experimental Assays

While the biological activity of Irenolone is not extensively studied, related phenolic compounds often exhibit antioxidant and anti-inflammatory properties. Methylation can modulate these activities.

In Vitro Antioxidant Activity

DPPH Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare serial dilutions of the test compound.

-

Add the DPPH solution to each dilution.

-

Incubate in the dark at room temperature.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

In Vitro Anti-inflammatory Activity

Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages: This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator NO in macrophage cell lines (e.g., RAW 264.7).

-

Culture macrophage cells in a suitable medium.

-

Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound.

-

Stimulate the cells with LPS.

-

Incubate for 24 hours.

-

Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Determine the cell viability using an MTT assay to rule out cytotoxicity.

Figure 4: Hypothesized anti-inflammatory mechanism of action.

Conclusion

This technical guide provides a summary of the known information on Irenolone and a predictive overview of the physical and chemical properties of its derivative, this compound. While experimental data for this compound is currently lacking, the proposed synthetic route and analytical methods, along with assays to evaluate its potential biological activity, offer a solid foundation for future research. The exploration of such novel derivatives is crucial for the discovery and development of new therapeutic agents. Experimental validation of the predicted properties and biological activities is a necessary next step for advancing the scientific understanding of this compound.

The Putative Biosynthesis of 4'-O-Methylirenolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 4'-O-Methylirenolone, a phenylphenalenone phytoalexin found in plants of the Musaceae family, such as bananas and plantains. The biosynthesis of phenylphenalenones is a relatively recent area of research, and this document synthesizes the current understanding of the pathway, from primary metabolites to the final methylated product.

Introduction to this compound and its Precursor, Irenolone (B158011)

Irenolone is a phenylphenalenone, a class of secondary metabolites characterized by a tricyclic phenalene (B1197917) nucleus with a ketone moiety and a phenyl ring. These compounds are known to act as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack. The 4'-O-methylation of irenolone to produce this compound is a key modification that can influence its biological activity, potentially enhancing its antifungal properties by improving its ability to cross biological membranes.

The Putative Biosynthetic Pathway of Irenolone

The biosynthesis of the phenylphenalenone scaffold is distinct from the well-characterized flavonoid and isoflavonoid (B1168493) pathways. It is proposed to proceed through a diarylheptanoid intermediate, which is formed from precursors derived from the phenylpropanoid and polyketide pathways.

The initial steps of the pathway involve the conversion of L-phenylalanine to cinnamoyl-CoA via the phenylpropanoid pathway. This is followed by the condensation of precursors to form a linear diarylheptanoid. Recent studies in Musella lasiocarpa, a close relative of banana, have begun to elucidate the enzymes involved in the formation of dihydrocurcuminoids, which are believed to be the precursors to phenylphenalenones.

The proposed pathway to irenolone involves the following key stages:

-

Formation of Phenylpropanoid Precursors: L-phenylalanine is converted to cinnamoyl-CoA and subsequently to p-coumaroyl-CoA.

-

Formation of the Diarylheptanoid Backbone: A diketide intermediate, formed from the condensation of p-coumaroyl-CoA and malonyl-CoA by a Type III polyketide synthase (PKS), is condensed with a second phenylpropanoid unit (e.g., cinnamoyl-CoA) to form a linear diarylheptanoid.

-

Cyclization to the Phenylphenalenone Scaffold: The diarylheptanoid undergoes a series of enzymatic reactions, including reduction, dehydration, and oxidation, to form an ortho-quinone intermediate. This intermediate then undergoes an intramolecular cyclization to form the core phenylphenalenone structure. While a Diels-Alder reaction has been hypothesized, recent evidence suggests a two-step cyclization mechanism.

-

Modification of the Phenylphenalenone Core: The basic phenylphenalenone scaffold is then likely modified by hydroxylases, such as cytochrome P450 monooxygenases, to produce the specific hydroxylation pattern of irenolone.

The following diagram illustrates the putative biosynthetic pathway leading to irenolone.

The Final Step: 4'-O-Methylation of Irenolone

The final step in the biosynthesis of this compound is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of irenolone. This reaction is catalyzed by an O-methyltransferase (OMT).

Recent research on the phenylphenalenone-rich plant Musella lasiocarpa has identified several novel O-methyltransferases involved in the biosynthesis of phenylphenalenone phytoalexins. One of these, Ml08G0855, has been shown to be a multifunctional enzyme capable of methylating multiple hydroxyl groups on the phenylphenalenone structure. It is plausible that a homologous enzyme in Musa species is responsible for the specific 4'-O-methylation of irenolone.

The following diagram illustrates this final enzymatic step.

Quantitative Data

Quantitative data for the specific enzymes in the this compound biosynthesis pathway are largely unavailable due to the early stage of research in this area. However, we can present representative kinetic data for the classes of enzymes that are putatively involved.

| Enzyme Class | Abbreviation | Substrate | Km (µM) | Vmax (pkat/mg protein) | Source |

| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | 20 - 300 | 100 - 1500 | General Plant Biochemistry |

| Cinnamate-4-hydroxylase | C4H | Cinnamic acid | 5 - 50 | 50 - 500 | General Plant Biochemistry |

| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid | 10 - 200 | 100 - 2000 | General Plant Biochemistry |

| O-Methyltransferase | OMT | Caffeic acid | 20 - 150 | 5 - 50 | Plant OMT studies |

Note: The values presented are general ranges from various plant species and may not be representative of the specific enzymes in Musa.

Experimental Protocols

This section provides detailed methodologies for key experiments that would be cited in the elucidation of the putative this compound biosynthetic pathway.

Enzyme Assay for O-Methyltransferase (OMT) Activity

This protocol describes a general method for assaying the activity of an O-methyltransferase involved in the methylation of a phenolic compound like irenolone.

Objective: To determine the enzymatic activity of a putative OMT in the methylation of irenolone using S-adenosyl-L-methionine (SAM) as the methyl donor.

Materials:

-

Purified recombinant OMT enzyme

-

Irenolone (substrate)

-

S-adenosyl-L-methionine (SAM)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Quenching solution (e.g., 10% acetic acid)

-

HPLC system with a C18 column

-

Mobile phase (e.g., acetonitrile-water gradient)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a known concentration of irenolone, and the purified OMT enzyme.

-

Initiation: Start the reaction by adding SAM to the mixture. A typical final concentration is 100 µM.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding the quenching solution.

-

Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC to separate and quantify the substrate (irenolone) and the product (this compound).

-

Quantification: Determine the concentration of the product formed by comparing its peak area to a standard curve of this compound.

-

Calculation of Activity: Calculate the enzyme activity as the amount of product formed per unit time per amount of enzyme (e.g., in pkat/mg protein).

Heterologous Expression and Purification of a Putative Biosynthetic Enzyme

This protocol outlines the general workflow for producing a purified, active enzyme for in vitro characterization.

Objective: To express a candidate gene (e.g., a putative OMT) in a heterologous host (e.g., E. coli) and purify the recombinant protein.

Workflow:

Conclusion

The putative biosynthetic pathway of this compound represents an exciting and evolving area of plant natural product research. While the general framework of the pathway, proceeding through a diarylheptanoid intermediate, is becoming established, the specific enzymes and their regulation are still largely unknown. The recent identification of key biosynthetic genes in Musella lasiocarpa provides a strong foundation for future research to fully elucidate this important pathway in Musa species. A complete understanding of this pathway could open up new avenues for the development of disease-resistant banana cultivars and novel antifungal agents. Further research, including the characterization of the remaining biosynthetic enzymes and the elucidation of the regulatory networks, is crucial to fully unravel the biosynthesis of this intriguing phytoalexin.

A Comprehensive Technical Guide to 4'-O-Methylirenolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Methylirenolone, systematically known as 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one, is a polycyclic aromatic compound belonging to the phenalenone class. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and potential biological activities based on the current scientific literature. While specific experimental data for this compound is limited, this guide extrapolates potential activities and experimental methodologies from closely related phenalenone derivatives. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.

Chemical Identity and Synonyms

The primary identifier for the compound of interest is its IUPAC name. Synonyms are not widely documented, reflecting its status as a specific, likely non-commercial, chemical entity.

| Identifier | Value |

| Trivial Name | This compound |

| IUPAC Name | 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one |

| Molecular Formula | C₂₀H₁₄O₃ |

| Parent Compound | Irenolone |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| Molecular Weight | 302.32 g/mol | PubChem |

| Monoisotopic Mass | 302.0943 g/mol | PubChem |

| XLogP3 | 4.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 302.094294 g/mol | PubChem |

| Topological Polar Surface Area | 57.5 Ų | PubChem |

| Heavy Atom Count | 23 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 466 | PubChem |

Potential Biological Activities and Mechanisms of Action

Direct biological studies on this compound are not extensively reported in the public domain. However, the broader class of phenalenone derivatives has been shown to exhibit a range of significant biological activities.[1] These activities provide a strong rationale for investigating this compound for similar properties.

Anticancer Activity

Phenalenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] Potential mechanisms of action include the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Casein Kinase 2 (CK2) Inhibition: CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and is a key regulator of cell growth and proliferation.[1] Inhibition of CK2 by phenalenone analogues suggests a potential therapeutic strategy.

-

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme that plays a crucial role in immune evasion by cancer cells.[2] Fungal phenalenone derivatives have been identified as inhibitors of IDO1, indicating a possible role in cancer immunotherapy.[2]

Antimicrobial Activity

Phenalenones have been investigated for their activity against a range of microbial pathogens, including bacteria and fungi.[1] This suggests that this compound may possess antimicrobial properties worth exploring, particularly in the context of rising antibiotic resistance.

Anti-inflammatory Activity

Certain phenalenone derivatives have been reported to possess anti-inflammatory properties. This activity is often linked to the modulation of inflammatory signaling pathways. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] While direct evidence for this compound is lacking, its structural similarity to other bioactive phenalenones suggests that it may also modulate this pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on the synthesis and biological evaluation of related phenalenone derivatives, the following methodologies can be adapted.

Synthesis of 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one

A general synthetic approach for phenylphenalenones involves a multi-step process that can be adapted for this compound. A plausible retro-synthetic analysis suggests that the molecule can be constructed from simpler precursors via key reactions like Friedel-Crafts acylations and Suzuki couplings.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthetic workflow for this compound.

Note: The specific reagents, reaction conditions, and purification methods would need to be optimized through experimental investigation.

Biological Assays

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of CK2.[5][6][7][8]

-

Reaction Setup: In a microplate, combine a specific CK2 peptide substrate, recombinant human CK2 enzyme, and varying concentrations of this compound.

-

Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a solution like trichloroacetic acid.

-

Detection: Separate the phosphorylated substrate from the unreacted ATP using phosphocellulose paper or other methods.

-

Quantification: Quantify the amount of incorporated phosphate (B84403) using a scintillation counter or by measuring the absorbance of a colored product in a colorimetric assay.

-

Analysis: Determine the inhibitory activity and calculate the IC₅₀ value.

This assay determines the inhibitory effect of a compound on IDO1 activity.[9][10][11][12]

-

Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate recombinant human IDO1 with different concentrations of this compound in an assay buffer containing ascorbic acid and methylene (B1212753) blue.[13]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-tryptophan.[13]

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.[13]

-

Reaction Termination and Detection: Stop the reaction and measure the production of kynurenine, a product of the IDO1-catalyzed reaction. This can be done by measuring the absorbance at 320-325 nm or by a colorimetric method involving Ehrlich's reagent.[9][10][11]

-

Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

Signaling Pathway Visualization

Given the potential anti-inflammatory activity of phenalenones, the NF-κB signaling pathway is a plausible target for this compound. The following diagram illustrates the canonical NF-κB pathway and a hypothetical point of inhibition by this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound (2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one) is a member of the phenalenone class of compounds with potential for significant biological activity. Based on the activities of related compounds, it is a promising candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. This technical guide provides a starting point for researchers by consolidating the known chemical and physical data and outlining potential avenues for biological evaluation and mechanistic studies. Further experimental validation is necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors: Tips and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Crystal Structure Analysis of 4'-O-Methylirenolone: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylirenolone is a naturally occurring phenalenone derivative that has garnered interest within the scientific community. Understanding its three-dimensional atomic arrangement through crystal structure analysis is paramount for elucidating its structure-activity relationships, guiding synthetic modifications, and informing drug design efforts. This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of a compound like this compound. While specific experimental data for this compound is not publicly available at the time of this writing, this document outlines the standard procedures and expected outcomes of such an analysis, serving as a foundational resource for researchers in the field.

Hypothetical Crystallographic Data for this compound

Should a single-crystal X-ray diffraction study of this compound be performed, the resulting data would be presented in a structured format. The following tables represent the types of quantitative information that would be obtained.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₂₀H₁₄O₃ |

| Formula weight | 302.32 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.50(2) Å, α = 90° |

| b = 12.30(3) Å, β = 105.2(1)° | |

| c = 14.60(4) Å, γ = 90° | |

| Volume | 1470(6) ų |

| Z | 4 |

| Density (calculated) | 1.365 Mg/m³ |

| Absorption coefficient | 0.092 mm⁻¹ |

| F(000) | 632 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -10≤h≤10, -15≤k≤15, -18≤l≤18 |

| Reflections collected | 12800 |

| Independent reflections | 3400 [R(int) = 0.045] |

| Completeness to theta = 28.00° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3400 / 0 / 205 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.050, wR2 = 0.135 |

| R indices (all data) | R1 = 0.065, wR2 = 0.145 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length | Bond | Length |

| O1-C1 | 1.25(1) | C8-C9 | 1.40(2) |

| O2-C10 | 1.37(1) | C11-C12 | 1.48(2) |

| O3-C17 | 1.38(1) | C12-C13 | 1.40(2) |

| O3-C20 | 1.42(2) | C16-C17 | 1.39(2) |

| C1-C2 | 1.45(2) | C18-C19 | 1.38(2) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Atoms | Angle/Torsion | Atoms | Angle/Torsion |

| Bond Angles | |||

| C1-O1-H1A | 109.5 | C10-O2-H2A | 109.5 |

| C17-O3-C20 | 118.0(9) | O1-C1-C2 | 121.5(1) |

| O1-C1-C9 | 120.5(1) | C2-C1-C9 | 118.0(1) |

| Torsion Angles | |||

| C12-C11-C10-O2 | 178.5(1) | C16-C17-O3-C20 | -5.2(2) |

| C18-C17-O3-C20 | 175.1(1) |

Experimental Protocols

The determination of a crystal structure for a compound like this compound follows a standardized workflow.

Crystallization

The initial and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction.

-

Method: Slow evaporation is a common technique. A solution of this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or ethyl acetate/hexane) is prepared. The solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

-

Alternative Methods: Other techniques include vapor diffusion (liquid-liquid or liquid-vapor) and cooling crystallization.

X-ray Data Collection

A single crystal of appropriate size and quality is selected and mounted on a diffractometer.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS) is used.

-

Data Collection Conditions: The crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots (reflections).

Structure Solution and Refinement

The processed data is used to solve and refine the crystal structure.

-

Structure Solution: Direct methods or Patterson methods are employed to determine the initial positions of the atoms in the asymmetric unit.

-

Structure Refinement: The atomic positions and their displacement parameters are refined using full-matrix least-squares methods on F². This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Methodological Workflow

The logical flow of a crystal structure analysis can be visualized as follows:

Conclusion

The crystal structure analysis of this compound would provide invaluable, high-resolution data on its molecular geometry, conformation, and intermolecular interactions. This information is fundamental for a rational approach to drug discovery and development, enabling a deeper understanding of its biological activity and providing a template for the design of novel analogs with improved properties. The methodologies outlined in this guide represent the standard, rigorous process by which such crucial structural information is obtained and interpreted.

Preliminary Biological Screening of 4'-O-Methylirenolone: A Review of Available Data

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with therapeutic potential. This guide aimed to provide an in-depth technical overview of the preliminary biological screening of 4'-O-Methylirenolone. However, a comprehensive review of publicly available scientific literature and databases has revealed a significant lack of specific data on the biological activities, experimental protocols, and associated signaling pathways for this particular compound.

Despite extensive searches for "this compound" and its potential parent compound "irenolone," no specific studies detailing its biological screening were identified. The scientific landscape is vast, and while numerous compounds are synthesized and screened, not all preliminary findings are published or readily accessible. Often, early-stage drug discovery data remains proprietary or is not disseminated until more substantial results are obtained.

This document will, therefore, outline the general methodologies and approaches typically employed in the preliminary biological screening of a novel compound, which would be applicable to this compound should such research be undertaken. This will serve as a foundational guide for researchers interested in investigating the potential of this and other novel chemical entities.

General Approach to Preliminary Biological Screening

The initial biological evaluation of a new compound like this compound would typically involve a battery of in vitro assays to assess its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties. The workflow for such a screening is conceptually outlined below.

Caption: General workflow for the initial biological evaluation of a novel compound.

Hypothetical Data Presentation

Should data become available for this compound, it would be crucial to present it in a clear and structured format. The following tables are examples of how quantitative data from preliminary screenings would be summarized.

Table 1: Cytotoxicity Data for this compound

| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |

| No Data Available | No Data Available | No Data Available | No Data Available |

| No Data Available | No Data Available | No Data Available | No Data Available |

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Assay Type | MIC (µg/mL) |

| No Data Available | No Data Available | No Data Available |

| No Data Available | No Data Available | No Data Available |

Table 3: Antioxidant Activity of this compound

| Assay | IC₅₀ (µM) |

| No Data Available | No Data Available |

| No Data Available | No Data Available |

Table 4: Anti-inflammatory Activity of this compound

| Assay | Target | IC₅₀ (µM) |

| No Data Available | No Data Available | No Data Available |

| No Data Available | No Data Available | No Data Available |

Standard Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific findings. Below are outlines of standard protocols that would be used in the biological screening of a compound like this compound.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Antimicrobial Assay (Broth Microdilution Method)

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

-

Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for microbial growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Signaling Pathways to Investigate

Based on the activities of structurally related compounds, several signaling pathways could be of interest for future studies on this compound, particularly if it demonstrates anti-inflammatory or anticancer properties.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

An In-depth Technical Guide to the Historical Research on Irenolone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irenolone (B158011), a phenylphenalenone natural product isolated from plants of the Musa genus, has been a subject of phytochemical interest. This technical guide provides a comprehensive overview of the historical research on irenolone and its derivatives, with a focus on its initial discovery, chemical synthesis, and biological evaluation. While early studies on irenolone itself revealed a lack of significant antimicrobial or cytotoxic activity, related phenylphenalenones co-isolated from the same plant sources have demonstrated modest biological effects. This guide presents the available quantitative data for these derivatives, details relevant experimental protocols for biological screening, and visualizes a key signaling pathway associated with the broader class of phenalenones.

Introduction: The Discovery of Irenolone

Irenolone is a secondary metabolite belonging to the phenylphenalenone class of compounds, which are characterized by a tricyclic phenalenone core structure linked to a phenyl group. It was first identified as a phytoalexin from Musa paradisiaca (plantain) and later isolated from the fruits of Musa itinerans.[1][2] Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate at sites of infection.[1] The structure of irenolone was elucidated as 2-hydroxy-4-(4-hydroxyphenyl)-1H-phenalen-1-one through spectroscopic techniques including NMR, mass spectrometry, and X-ray diffraction.

Initial biological screenings of irenolone were conducted to assess its potential as an antimicrobial and cytotoxic agent, in line with its classification as a phytoalexin. However, these early studies concluded that irenolone was inactive.

Biological Activity of Irenolone and its Derivatives

Irenolone: A Phytoalexin with No Observed In Vitro Activity

The foundational study on the biological activity of irenolone, conducted upon its isolation from Musa itinerans, evaluated its antimicrobial and cytotoxic potential. The compound was tested against a panel of microorganisms and cancer cell lines.

Antimicrobial Activity: Irenolone was tested for its ability to inhibit the growth of the Gram-negative bacterium Escherichia coli, the Gram-positive bacterium Staphylococcus aureus, and the fungus Candida albicans.

Cytotoxic Activity: The cytotoxic effects of irenolone were evaluated against the human erythromyeloblastoid leukemia (K562) and human alveolar carcinoma epithelial (A549) cell lines.[2]

Results: The study found that irenolone was inactive against all tested microorganisms and cancer cell lines at concentrations up to 50 μM.[2] This lack of in vitro activity was unexpected for a phytoalexin and has shaped the subsequent research focus towards other related compounds from the same plant sources.

Phenylphenalenone Derivatives from Musa Species with Modest Activity

In the same study that reported the inactivity of irenolone, other phenylphenalenone derivatives were co-isolated from Musa itinerans and showed weak biological effects.[2] This suggests that the phenylphenalenone scaffold is a promising template for bioactive compounds, with subtle structural modifications significantly influencing activity.

| Compound | Biological Activity | Cell Line | Quantitative Data (IC50/MIC) | Reference |

| Irenolone | Antimicrobial & Cytotoxic | Various | Inactive up to 50 μM | [2] |

| Musaitinerone | Weak Cytotoxic Activity | A549 | Data not specified | [2] |

| Musanolone E | Weak Cytotoxic Activity | A549 | Data not specified | [2] |

Table 1: Summary of the biological activity of irenolone and its co-isolated derivatives from Musa itinerans.

Synthesis of Phenylphenalenones

While a specific synthesis for irenolone has not been widely published, the synthesis of a structural isomer, 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, has been reported and provides a viable synthetic strategy for this class of compounds. The synthesis is an 11-step process starting from 2-methoxynaphthalene (B124790).[3]

Key Synthetic Steps:

-

Friedel–Crafts/Michael Annulation: A cascade reaction between acryloyl chloride and 2-methoxynaphthalene to construct the perinaphthanone core.[3]

-

Suzuki–Miyaura Coupling: Introduction of the phenyl group.[3]

-

Reductive Carbonyl Transposition: To yield the 8-phenylperinaphthanone intermediate.[3]

-

Dehydrogenation, Epoxidation, and Demethylation: A series of final steps to install the hydroxyl group and yield the final product.[3]

This synthetic route demonstrates a methodological approach to constructing the phenylphenalenone scaffold, which could be adapted for the synthesis of irenolone and its derivatives for further structure-activity relationship (SAR) studies.

Synthetic workflow for a phenylphenalenone isomer.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of irenolone and its derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

1. Preparation of Microbial Inoculum: a. Aseptically pick a few colonies of the test microorganism (E. coli, S. aureus, or C. albicans) from a fresh agar (B569324) plate. b. Suspend the colonies in sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast). d. Dilute the adjusted inoculum in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions: a. Dissolve the test compound (e.g., irenolone) in a suitable solvent (e.g., DMSO) to create a stock solution. b. Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve the desired concentration range (e.g., from 128 μg/mL to 0.25 μg/mL).

3. Inoculation and Incubation: a. Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

4. Determination of MIC: a. After incubation, visually inspect the plates for microbial growth (turbidity). b. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Seeding: a. Culture the desired cancer cell lines (e.g., A549, K562) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. b. Trypsinize and count the cells. c. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test compound (e.g., irenolone) in culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. c. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only). d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Addition and Incubation: a. After the incubation period, add MTT solution (e.g., 20 μL of a 5 mg/mL solution in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

4. Solubilization and Absorbance Reading: a. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. b. Gently shake the plate to ensure complete dissolution. c. Read the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Mechanism of Action of Phenylphenalenones

While irenolone itself has not shown significant activity, the broader class of phenalenones has been reported to exert cytotoxic effects through various mechanisms, including the induction of apoptosis. One of the key signaling pathways implicated in the action of some bioactive compounds is the p53-mediated apoptotic pathway.

p53-mediated apoptotic pathway potentially induced by bioactive phenalenones.

Conclusion and Future Directions

The historical research on irenolone demonstrates a classic case of a natural product that, despite its interesting chemical structure and classification as a phytoalexin, does not exhibit significant biological activity in initial in vitro screenings. However, the discovery of modestly active derivatives like musaitinerone and musanolone E from the same plant source highlights the potential of the phenylphenalenone scaffold.

Future research in this area should focus on:

-

Synthesis of Irenolone Derivatives: A systematic synthetic effort to create a library of irenolone analogues with modifications to the phenyl ring and the phenalenone core could lead to the discovery of potent bioactive compounds.

-

Broader Biological Screening: Testing irenolone and its derivatives against a wider range of biological targets, including different cancer cell lines, microbial strains, and viral assays, may uncover previously unobserved activities.

-

Investigation of Mechanism of Action: For any active derivatives identified, a thorough investigation into their mechanism of action at the molecular level will be crucial for their development as potential therapeutic agents.

This technical guide provides a foundational understanding of the research landscape surrounding irenolone and its derivatives, offering valuable insights for researchers and drug development professionals interested in this class of natural products.

References

Quantum Chemical Calculations for 4'-O-Methylirenolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of 4'-O-Methylirenolone. While direct computational studies on this specific molecule are not extensively reported in peer-reviewed literature, this document outlines a robust methodology based on established practices for analogous phenolic and isoflavonoid (B1168493) compounds. The insights derived from these calculations are invaluable for understanding the molecule's structural, electronic, and spectroscopic properties, which are critical for applications in drug design and materials science.

Introduction to this compound and Computational Chemistry

This compound is a derivative of irenolone, a pterocarpan-related isoflavonoid. Such compounds are of significant interest due to their potential biological activities. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful predictive tools in chemical research.[1] They allow for the in-silico determination of molecular properties that can be expensive or challenging to measure experimentally, including:

-

Optimized Molecular Geometry: The most stable 3D arrangement of atoms.[1]

-

Electronic Properties: Insights into reactivity, stability, and intermolecular interactions through the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).[1]

-

Spectroscopic Signatures: Prediction of vibrational (IR and Raman) and electronic (UV-Vis) spectra to aid in experimental characterization.[1][2]

This guide details the theoretical basis, computational workflow, and expected data outputs for a thorough quantum chemical study of this compound.

Theoretical and Computational Methodology

The recommended approach for studying this compound involves Density Functional Theory (DFT), which offers a favorable balance between computational accuracy and cost for organic molecules.[1][2]

The initial and most critical step is to determine the equilibrium geometry of the molecule.[2] This is achieved by minimizing the total energy of the molecule with respect to the positions of its atoms.

-

Software: A reputable quantum chemistry package such as Gaussian, ORCA, or Spartan is recommended.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and effective choice for organic molecules.[3][4]

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is advisable to provide the necessary flexibility for accurately describing the electronic structure.[3]